molecular formula C21H35Cl2N3S2 B15137771 Tropantiol (hydrochloride)

Tropantiol (hydrochloride)

Cat. No.: B15137771
M. Wt: 464.6 g/mol
InChI Key: HZDNFBVWGKDFIP-TYVNIXPYSA-N
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Description

Tropantiol (hydrochloride), also known as TRODAT-1 hydrochloride, is a chelating agent. Chelating agents are compounds that can form multiple bonds with a single metal ion, effectively “grabbing” the ion and making it more soluble in water. This property makes chelating agents useful in various applications, including medicine, chemistry, and environmental science.

Properties

Molecular Formula

C21H35Cl2N3S2

Molecular Weight

464.6 g/mol

IUPAC Name

2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21?;/m0./s1

InChI Key

HZDNFBVWGKDFIP-TYVNIXPYSA-N

Isomeric SMILES

CN1[C@H]2CCC1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tropantiol (hydrochloride) involves the reaction of specific organic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely published. general methods for synthesizing chelating agents typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of Tropantiol (hydrochloride) would likely involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process would include steps such as mixing, heating, cooling, and purification through methods like crystallization or distillation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group in Tropantiol hydrochloride undergoes nucleophilic aromatic substitution under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsProducts
HydroxylationNaOH (2M), 80°C, 6 hrsHydroxyphenyl derivative
AminationNH₃ (excess), Cu catalyst, 120°C4-Aminophenyl analog

Steric hindrance from the tropane ring limits substitution at the meta position, favoring para-substitution.

Amine-Mediated Reactions

The tertiary amine and secondary amine groups participate in acid-base and alkylation reactions:

  • Protonation :
    The tertiary amine (pKa ≈ 9.2) readily protonates in acidic conditions (pH < 4), enhancing water solubility .

  • Alkylation :
    Reacts with methyl iodide (CH₃I) in DMF at 60°C to form quaternary ammonium salts, increasing CNS permeability.

Thiol Reactivity

The dual thiol (-SH) groups enable redox and conjugation reactions:

ReactionConditionsOutcome
OxidationH₂O₂ (3%), RT, 2 hrsDisulfide bridge formation
Metal ChelationFe³⁺/Cu²⁺, pH 7.4Stable metal-thiolate complexes

Thiol pKa values range from 8.5–9.0, making them reactive at physiological pH .

Enzymatic Degradation Pathways

In Pseudomonas putida S-1, Tropantiol hydrochloride undergoes biodegradation via:

EnzymeSubstrateKm (μM)Vmax (μM/min)
PTO (Propane-1-thiol oxidase)Tropantiol hydrochloride15.2 ± 1.32.8 ± 0.2
SQOR (Sulfide-quinone oxidoreductase)H₂S8.4 ± 0.94.1 ± 0.3

This pathway generates propionaldehyde and H₂S, which enter the TCA cycle and desulfurization networks, respectively .

Stereochemical Considerations

The four undefined stereocenters (C3, C5, C8, C15) influence reaction kinetics:

  • Epimerization : Rapid at C3 under basic conditions (pH > 10), altering dopamine transporter affinity.

  • Diastereoselectivity : Thiol-ene reactions favor syn addition due to tropane ring conformation .

Physicochemical Factors Affecting Reactivity

PropertyValueImpact on Reactivity
LogP (XLogP3)3.8 Enhances lipid membrane permeation
Aqueous Solubility12 mg/mL (pH 7.4) Limits precipitation in buffers
Rotatable Bonds10 Increases conformational flexibility

Scientific Research Applications

Tropantiol (hydrochloride) has several scientific research applications, including:

    Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.

    Biology: Investigated for its potential to bind to metal ions in biological systems, which can be useful in studying metal ion transport and storage.

    Medicine: Explored for its potential use in radiopharmaceuticals, where it can help deliver radioactive isotopes to specific tissues for imaging or treatment.

    Industry: Used in various industrial processes that require the removal or stabilization of metal ions.

Mechanism of Action

The mechanism of action of Tropantiol (hydrochloride) involves its ability to form stable complexes with metal ions. This chelation process involves the donation of electron pairs from the nitrogen and sulfur atoms in the compound to the metal ion, forming a stable ring structure. This process can affect the solubility, reactivity, and bioavailability of the metal ions.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for certain metal ions compared to EDTA.

    Dimercaptosuccinic acid (DMSA): Used in medicine for chelation therapy to remove heavy metals from the body.

Uniqueness: Tropantiol (hydrochloride) is unique in its specific structure and binding properties, which may offer advantages in certain applications over other chelating agents. Its ability to form stable complexes with specific metal ions makes it particularly useful in specialized research and industrial applications.

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